molecular formula C21H24N2O4S2 B11297666 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B11297666
M. Wt: 432.6 g/mol
InChI Key: LPPWDIYXIZJFMK-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrrole ring, a thiophene ring, and a sulfonyl group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiophene intermediates, followed by their coupling and subsequent functionalization.

    Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Thiophene Synthesis: The thiophene ring can be prepared through the Gewald reaction, involving the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reaction: The pyrrole and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. Its structural features can mimic natural substrates, providing insights into enzyme mechanisms and inhibition.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the sulfonyl and carboxamide groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group can act as an electrophilic center, while the carboxamide group can form hydrogen bonds, facilitating binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide: Lacks the propyl group, which may affect its solubility and binding properties.

    N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide: Substitutes the thiophene ring with a benzene ring, potentially altering its electronic properties and reactivity.

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both pyrrole and thiophene rings, along with the sulfonyl and carboxamide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H24N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H24N2O4S2/c1-5-12-23-15(3)14(2)19(20(23)22-21(24)18-7-6-13-28-18)29(25,26)17-10-8-16(27-4)9-11-17/h6-11,13H,5,12H2,1-4H3,(H,22,24)

InChI Key

LPPWDIYXIZJFMK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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